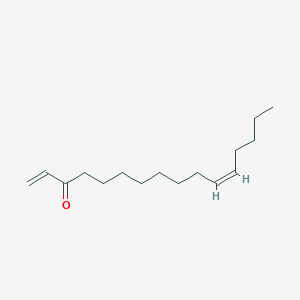

1,11-Hexadecadien-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126779-21-3 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(11Z)-hexadeca-1,11-dien-3-one |

InChI |

InChI=1S/C16H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h4,7-8H,2-3,5-6,9-15H2,1H3/b8-7- |

InChI Key |

VUAYOUHRLLXCSH-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCC(=O)C=C |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)C=C |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)C=C |

Synonyms |

1,11-hexadecadien-3-one hexadeca-1,11-dien-3-one |

Origin of Product |

United States |

Total Synthesis Methodologies for 1,11 Hexadecadien 3 One and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

The journey to synthesize a complex molecule like 1,11-Hexadecadien-3-one begins with a process known as retrosynthetic analysis. amazonaws.com This involves mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, key strategic disconnections often focus on the carbon-carbon double bonds and the ketone functional group.

Stereoselective Construction of the Dienone Moiety

A critical aspect of synthesizing this compound is the stereoselective formation of the dienone system, which includes a conjugated double bond and a ketone.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds and are frequently employed in the synthesis of unsaturated compounds like this compound. masterorganicchemistry.comwikipedia.orglibretexts.org The Wittig reaction utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene. libretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. stackexchange.com

The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion, is often preferred for the synthesis of α,β-unsaturated esters and ketones because it typically provides excellent (E)-selectivity and the water-soluble phosphate (B84403) byproducts are easily removed. wikipedia.orgnrochemistry.com The HWE reaction begins with the deprotonation of a phosphonate to form a carbanion, which then attacks the aldehyde or ketone. wikipedia.org This is followed by the formation of an oxaphosphetane intermediate, which then eliminates to form the alkene. nrochemistry.com For the synthesis of this compound, an appropriate phosphonate ester can be reacted with a suitable aldehyde to construct the dienone backbone. youtube.com

| Reaction | Reagents | Key Features | Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Forms C=C bond. libretexts.org | (Z)-selective with unstabilized ylides, (E)-selective with stabilized ylides. stackexchange.com |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone, Phosphonate Carbanion | Forms C=C bond, often with higher (E)-selectivity and easier byproduct removal than Wittig. wikipedia.org | Predominantly (E)-alkenes. nrochemistry.com |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are indispensable for the formation of carbon-carbon bonds in modern organic synthesis and can be applied to the synthesis of this compound. semanticscholar.org These reactions allow for the coupling of various organic fragments with high efficiency and selectivity. For instance, a vinyl or alkynyl fragment could be coupled with another vinyl or alkyl fragment to construct the carbon skeleton of the target molecule. semanticscholar.org The stereochemistry of the double bonds can often be retained from the starting materials, providing a high degree of control. A versatile approach for the synthesis of related (Z,Z)-diene compounds has been described using cross-coupling reactions in the key steps. researchgate.net

Aldol (B89426) Condensation and Related Approaches for Ketone Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize the β-hydroxy ketone precursor to the α,β-unsaturated ketone found in this compound. masterorganicchemistry.comiitk.ac.in This reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com Subsequent dehydration of the resulting β-hydroxy ketone under acidic or basic conditions yields the α,β-unsaturated ketone. youtube.com The success of an aldol condensation depends on careful control of reaction conditions to favor the desired product. iitk.ac.in

Control of Alkene Geometry (E/Z Isomerism) in this compound Synthesis

The biological activity and physical properties of unsaturated compounds are often highly dependent on the geometry of their double bonds. Therefore, controlling the E/Z isomerism during the synthesis of this compound is of paramount importance.

As previously mentioned, the choice of olefination method plays a significant role in determining alkene geometry. The HWE reaction is a reliable method for generating (E)-alkenes. nrochemistry.com Conversely, modifications of the Wittig reaction or other specific olefination reactions can be employed to favor the formation of (Z)-alkenes. For instance, the use of non-stabilized ylides in the Wittig reaction typically leads to the (Z)-isomer. stackexchange.com

Furthermore, stereoselective reduction of an alkyne precursor can also be used to establish a specific alkene geometry. For example, the reduction of an internal alkyne with sodium in liquid ammonia (B1221849) (dissolving metal reduction) typically yields a (E)-alkene, while catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst affords the (Z)-alkene.

Development of Convergent and Efficient Synthetic Pathways

For this compound, a convergent synthesis might involve the independent synthesis of two key fragments: one containing the α,β-unsaturated ketone and the other containing the terminal alkene. These two fragments would then be coupled together in a final step, for example, through a cross-coupling reaction. The development of such pathways requires careful planning and selection of compatible reactions and protecting groups to ensure that the different parts of the molecule can be assembled without unwanted side reactions. The synthesis of related long-chain unsaturated compounds has been achieved through convergent approaches involving the telomerization of butadiene followed by further functionalization. researchgate.net

Chemoenzymatic and Biocatalytic Approaches to this compound

The synthesis of this compound and its stereoisomers can be effectively addressed through chemoenzymatic strategies. These methods combine the precision of biocatalytic transformations with the versatility of traditional organic chemistry. A plausible and efficient chemoenzymatic route to chiral this compound involves the kinetic resolution of a suitable precursor alcohol, followed by an oxidation step.

A key precursor for this synthesis is the corresponding secondary alcohol, 1,11-hexadecadien-3-ol. The enzymatic kinetic resolution of this racemic alcohol can be achieved with high enantioselectivity using lipases. Lipases are a class of hydrolases that can catalyze esterification, transesterification, and hydrolysis reactions in a highly stereoselective manner in non-aqueous media. mdpi.comnih.gov

The general strategy involves the acylation of one enantiomer of the racemic 1,11-hexadecadien-3-ol, leaving the other enantiomer unreacted. This process yields an enantioenriched alcohol and an enantioenriched ester, which can then be separated. The resolved alcohol can subsequently be oxidized to the desired enantiomer of this compound.

Detailed Research Findings:

While specific studies on the chemoenzymatic synthesis of this compound are not extensively documented, the principles can be inferred from research on structurally similar insect pheromones and long-chain unsaturated alcohols. rsc.orgalfa-chemistry.com For instance, the enzymatic kinetic resolution of racemic secondary alcohols using lipases, such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas cepacia lipase (PCL), is a well-established and highly efficient method. nih.gov

The choice of acyl donor and solvent significantly influences the efficiency and enantioselectivity of the resolution. Vinyl acetate (B1210297) is a commonly used acyl donor due to the irreversible nature of the transesterification, which drives the reaction forward. The reaction conditions, including temperature and enzyme loading, are also critical parameters that need to be optimized for achieving high enantiomeric excess (ee) and conversion.

Following the enzymatic resolution, the separated, enantioenriched 1,11-hexadecadien-3-ol can be oxidized to the corresponding ketone. This transformation can be accomplished using various mild oxidizing agents to avoid isomerization of the double bonds or other side reactions.

The following interactive data table summarizes typical results for the lipase-catalyzed kinetic resolution of a model racemic secondary alcohol, which serves as a proxy for the precursor of this compound.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Remaining Alcohol (ees, %) | Enantiomeric Excess of Product Ester (eep, %) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Hexane | ~50 | >99 | >95 |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | ~48 | >98 | ~92 |

| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Diisopropyl ether | ~45 | ~90 | ~85 |

Biocatalytic approaches are not limited to kinetic resolutions. Direct asymmetric synthesis of ketones can be achieved using engineered oxidoreductases. For instance, the bioreduction of α,β-unsaturated ketones using ene-reductases can produce saturated ketones with high stereoselectivity. acs.orgnih.gov Conversely, the oxidation of a prochiral diol or the desymmetrization of a meso-diol could also be envisioned as potential biocatalytic routes to chiral precursors of this compound.

Biosynthesis and Metabolic Pathways of 1,11 Hexadecadien 3 One in Biological Systems

Proposed Biogenetic Origins from Fatty Acid Precursors

The biosynthetic blueprint for 1,11-Hexadecadien-3-one is believed to originate from the ubiquitous pathways of fatty acid metabolism. nih.govpnas.org In insects, the de novo synthesis of fatty acids typically yields saturated fatty acids, with palmitic acid (C16) and stearic acid (C18) being the most common products. csun.eduwikipedia.org These fundamental molecules then serve as the primary substrates for the creation of a vast array of semiochemicals, including long-chain aldehydes, alcohols, acetates, and ketones. nih.govcuni.czbangor.ac.uk

It is proposed that this compound arises from a C16 or a longer-chain fatty acid precursor. A plausible pathway commences with a saturated C16 fatty acyl-CoA, such as palmitoyl-CoA. Alternatively, a longer chain fatty acid like stearic acid (C18) could undergo chain-shortening reactions to yield the required C16 skeleton. pnas.org The introduction of the two double bonds and the ketone functional group are the result of a series of specific enzymatic modifications.

| Precursor Molecule | Potential Role in Biosynthesis |

| Palmitic Acid (C16:0) | Direct precursor to the C16 backbone. |

| Stearic Acid (C18:0) | Can be chain-shortened to a C16 precursor. |

| Oleic Acid (C18:1) | A potential intermediate if desaturation precedes chain shortening. |

Enzymatic Transformations in Dienone Biosynthesis

The conversion of a simple saturated fatty acid into the complex structure of this compound is orchestrated by a suite of specialized enzymes. These biocatalysts exhibit remarkable precision in their actions, ensuring the correct placement and stereochemistry of the double bonds and the ketone group.

Desaturase Activities in Alkene Introduction

The introduction of double bonds into the fatty acid chain is a critical step, catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. oup.com These enzymes are responsible for the incredible diversity of unsaturated pheromones found in insects. pnas.org For the synthesis of this compound, two separate desaturation events are necessary to form the double bonds at the Δ1 and Δ11 positions.

In many moth species, Δ11-desaturases are common and are key to the production of a wide range of pheromones. pnas.orgnih.govnih.gov It is highly probable that a Δ11-desaturase is responsible for introducing the double bond between carbons 11 and 12 of the C16 fatty acyl precursor. The formation of the terminal double bond at the Δ1 position is less common for internal desaturases and may involve a different type of desaturase or an alternative enzymatic mechanism.

The order of these desaturation events can vary between species and pathways. harvard.edu One possibility is the sequential desaturation of the saturated C16 precursor. Another is that a monounsaturated precursor undergoes a second desaturation.

Ketone Synthase and Related Enzyme Mechanisms

The formation of the ketone group at the C-3 position is a defining feature of this compound. The biosynthesis of ketone-containing pheromones in insects is generally understood to proceed through the hydroxylation of a hydrocarbon precursor, followed by the oxidation of the resulting secondary alcohol to a ketone. nih.govpnas.org

Following the desaturation steps, the resulting di-unsaturated fatty acyl-CoA would likely undergo decarboxylation to yield a di-unsaturated hydrocarbon. This hydrocarbon would then be the substrate for a hydroxylase, likely a cytochrome P450 monooxygenase, which would introduce a hydroxyl group at the C-3 position. Subsequently, an alcohol dehydrogenase or oxidase would catalyze the oxidation of this secondary alcohol to the final 3-keto product. cuni.czpnas.org

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Fatty Acyl-CoA Desaturase | Introduction of double bonds at Δ1 and Δ11 positions. |

| Decarboxylase | Conversion of the di-unsaturated fatty acyl-CoA to a hydrocarbon. |

| Hydroxylase (e.g., P450) | Introduction of a hydroxyl group at the C-3 position of the hydrocarbon. |

| Alcohol Dehydrogenase/Oxidase | Oxidation of the C-3 hydroxyl group to a ketone. |

Stereospecificity and Regioselectivity of Biosynthetic Enzymes

The biological activity of pheromones is often highly dependent on their specific stereochemistry. The desaturase enzymes involved in pheromone biosynthesis are known to exhibit remarkable regio- and stereoselectivity, producing double bonds with specific (Z) or (E) configurations at precise locations along the fatty acid chain. oup.comnih.gov The geometry of the double bonds in naturally occurring this compound would be strictly controlled by the active site of the specific desaturases. Studies on various moth desaturases have shown that even a single amino acid substitution can alter the stereochemical outcome of the reaction. nih.govbucek-lab.org

Similarly, the hydroxylase and oxidase enzymes responsible for ketone formation must also exhibit high regioselectivity to specifically modify the C-3 position of the long-chain hydrocarbon precursor. The precise positioning of the substrate within the enzyme's active site dictates the position of hydroxylation and subsequent oxidation.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.govannualreviews.org In the context of insect pheromones, feeding or injecting insects with isotopically labeled fatty acids (e.g., with deuterium (B1214612) or carbon-13) and then analyzing the resulting pheromone components can provide direct evidence for the proposed biosynthetic steps. harvard.eduplos.org

While specific isotopic labeling studies for this compound are not extensively documented in publicly available research, the methodology has been widely applied to related compounds. For example, studies on other C16 pheromones have used labeled palmitic acid to confirm its role as a primary precursor. harvard.edu Similar experiments with labeled putative intermediates, such as monounsaturated fatty acids, could definitively establish the sequence of desaturation events in the biosynthesis of this compound.

Advanced Analytical Characterization Techniques for 1,11 Hexadecadien 3 One

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental for the isolation and analysis of 1,11-Hexadecadien-3-one from complex mixtures. The choice of technique is dictated by the compound's volatility and the specific analytical goal, such as purification or the separation of stereoisomers.

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For long-chain ketones and dienones, the selection of the stationary phase is critical for achieving optimal resolution.

Research on analogous long-chain ketones and aldehydes has demonstrated the efficacy of GC for their analysis. scirp.orgsci-rad.com Typically, non-polar or medium-polarity capillary columns, such as those with polysiloxane-based stationary phases (e.g., DB-5ms, HP-5MS), are employed. oup.com The temperature programming of the GC oven is a crucial parameter, generally involving a gradual increase in temperature to facilitate the elution of higher-boiling-point compounds like this compound. Dynamic headspace sampling can be a valuable pre-concentration technique for enhancing the sensitivity of GC analysis for trace levels of such ketones in various matrices. gcms.cz

Table 1: Illustrative GC Parameters for Analysis of Long-Chain Unsaturated Ketones

| Parameter | Value |

| Column Type | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 50-80°C, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

For the separation and purification of this compound, which may exhibit limited thermal stability or volatility, High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase.

Reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile-water or methanol-water mixtures), is commonly employed for the separation of long-chain unsaturated ketones. researchgate.net The detection is typically achieved using a UV detector, as the carbonyl group provides some UV absorbance. For compounds lacking a strong chromophore, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. nih.govpsu.edutandfonline.comresearchgate.net This reaction forms a highly colored and UV-active hydrazone derivative, significantly enhancing detection sensitivity. researchgate.net

Table 2: Exemplary HPLC Conditions for the Analysis of Unsaturated Ketones (as DNPH derivatives)

| Parameter | Value |

| Column Type | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 365 nm) |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Enantioselective and Diastereoselective Chromatography

The presence of a chiral center at the C-3 position and the potential for cis/trans isomerism at the two double bonds (C-1 and C-11) means that this compound can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is crucial as they may exhibit different biological activities. Enantioselective chromatography is the definitive method for this purpose.

Both enantioselective GC and HPLC can be utilized. Enantioselective GC often employs chiral stationary phases based on cyclodextrin (B1172386) derivatives. oup.com For HPLC, a wide array of chiral stationary phases (CSPs) are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which have shown broad applicability for the separation of chiral ketones. nih.govchromatographyonline.com The choice of the CSP and the mobile phase is critical for achieving baseline separation of the stereoisomers.

Hyphenated Spectroscopic Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unequivocal structural confirmation and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantification

GC-MS combines the high-resolution separation power of GC with the sensitive and specific detection capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting mass-to-charge ratio of the fragments is measured. The fragmentation pattern is a molecular fingerprint that allows for structural elucidation and confirmation.

For a compound like this compound, GC-MS analysis would provide the molecular weight from the molecular ion peak (if observed) and characteristic fragmentation patterns that can help to deduce the position of the double bonds and the ketone group. Studies on similar long-chain ketones and keto-dienes have established GC-MS as a primary tool for their identification in complex mixtures such as natural extracts. sci-rad.comnih.govnih.govnih.gov

Table 3: Anticipated GC-MS Data for this compound

| Parameter | Expected Information |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M+) | Expected at m/z 236 (for C16H28O) |

| Key Fragmentation | Alpha-cleavage around the carbonyl group, McLafferty rearrangement, and fragmentations related to the positions of the double bonds. |

| Data Use | Structural confirmation, identification in complex mixtures, and quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

LC-MS is a powerful technique that overcomes the volatility limitations of GC-MS. wikipedia.orgexcedr.com It is particularly useful for the analysis of thermally labile compounds or for analytes that require derivatization for GC analysis. The eluent from the HPLC column is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

LC-MS can be used for the direct analysis of this compound, providing both retention time data and mass spectral information for its identification and quantification. longdom.org Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly valuable for analyzing trace amounts of the compound in complex biological or environmental samples. chromatographyonline.comchemrxiv.org The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its metabolites. whoi.edu

Ecological and Biological Functionality of 1,11 Hexadecadien 3 One

Investigation of Semiochemical Roles in Intra- and Inter-species Communication

Current scientific literature, based on available search results, does not provide evidence that 1,11-Hexadecadien-3-one functions as a semiochemical for intra- or inter-species communication. Semiochemicals are chemical signals that mediate interactions between organisms. While research has been conducted on structurally related compounds that act as pheromones, there is no documented instance of this compound itself being released by an organism to elicit a behavioral or physiological response in another, a defining characteristic of a semiochemical.

Molecular Interactions with Olfactory Receptors and Ligand-Binding Proteins

The principal biological function of (Z)-1,11-Hexadecadien-3-one identified in research is its role as a specific inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for the degradation of pheromones in certain moth species. In the tobacco budworm moth, Heliothis virescens, the sex pheromone includes aldehyde components such as (Z)-9-tetradecenal and (Z)-11-hexadecenal. The timely degradation of these pheromone signals by ALDH is essential for the male moth to orient towards a female and to prevent sensory adaptation.

(Z)-1,11-Hexadecadien-3-one, being a vinyl ketone analogue of the natural pheromone, acts as an affinity label for ALDH. It covalently modifies the enzyme, leading to its inactivation. This inhibitory action disrupts the normal process of pheromone clearance from the antennal sensilla. The use of a tritium-labeled version of this vinyl ketone, ³H-1,11-hexadecadien-3-one, has been instrumental in identifying and characterizing ALDH enzymes in tissue extracts of H. virescens. Studies have shown that this compound can covalently modify soluble ALDH enzymes, and this modification is reduced in the presence of the actual pheromone aldehydes, confirming its specific interaction with the enzyme's active site.

| Compound | Target Enzyme | Organism | Documented Effect |

| (Z)-1,11-Hexadecadien-3-one | Aldehyde Dehydrogenase (ALDH) | Heliothis virescens (Tobacco budworm moth) | Covalent modification and inactivation of the enzyme, inhibiting pheromone metabolism. |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

While detailed structure-activity relationship (SAR) studies for a broad range of biological activities of this compound and its analogues are not extensively documented, its design as a vinyl ketone analogue of a natural insect pheromone provides insight into its mechanism of action as an enzyme inhibitor. The presence of the reactive vinyl ketone functional group is key to its ability to act as a Michael acceptor, allowing it to form a covalent bond with nucleophilic residues in the active site of aldehyde dehydrogenase.

The structural similarity to the natural C16 aldehyde pheromone of Heliothis virescens is what confers its specificity for the pheromone-degrading ALDH. This suggests that the dienone structure mimics the binding of the natural substrate to the enzyme.

The research to date has specifically focused on the (Z)-isomer of this compound. This specificity implies that the stereochemistry of the double bond at the 11th position is critical for its biological activity as an inhibitor of ALDH in Heliothis virescens. The (Z)-configuration likely aligns the molecule correctly within the enzyme's active site to facilitate the covalent modification. There is no available information on the biological activity of other stereoisomers of this compound, which would be necessary for a complete understanding of the impact of stereochemistry.

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore a critical aspect of understanding how a molecule like this compound interacts with its biological target. The specific arrangement of atoms that is recognized by and binds to a receptor or enzyme active site is known as the bioactive conformation.

While specific conformational analysis studies on this compound are not extensively documented in publicly available research, principles from related, well-studied insect pheromones can be applied. For instance, studies on other long-chain unsaturated compounds have shown that the molecule is not a simple linear chain but can adopt various folded or extended conformations. The bioactive conformation is often the one that best fits into the binding pocket of a specific protein, such as a pheromone-binding protein (PBP) or a receptor.

The flexibility of the long alkyl chain allows it to adopt a conformation that maximizes favorable interactions, such as van der Waals forces, with the hydrophobic residues that typically line the binding pockets of pheromone receptors. The positions of the double bonds at C1 and C11, along with the ketone at C3, create specific points of interest for potential hydrogen bonding or dipole-dipole interactions within a binding site. It is the precise spatial relationship between these functional groups in the bioactive conformation that is crucial for biological recognition and subsequent signal transduction. The bioactive conformation is not necessarily the lowest energy conformation in solution but rather the conformation adopted upon binding to its biological target.

Computational Modeling in SAR Prediction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. Computational modeling has become an indispensable tool in SAR, allowing for the prediction of activity and the rational design of new, more potent, or selective analogs. These methods are particularly valuable for complex molecules like pheromones and their analogs.

For a molecule like this compound, a QSAR study would involve generating a dataset of structurally related compounds and measuring their biological activity (e.g., inhibition of aldehyde dehydrogenase). Various molecular descriptors for each compound would then be calculated, including:

Electronic descriptors: such as partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: like molecular volume, surface area, and specific shape indices.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in the molecule.

These descriptors would then be used to develop a predictive model using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.

Molecular docking is another powerful computational tool that could be applied to this compound. This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme and estimates the strength of the interaction. For example, docking this compound into the active site of aldehyde dehydrogenase could reveal the specific amino acid residues involved in binding and help to explain its inhibitory activity. Such models can guide the synthesis of new analogs with modified structures to probe and enhance these interactions.

Ecological Impact and Environmental Interactions within Biotic Communities

The ecological impact and environmental interactions of a chemical compound are determined by its biological activity, specificity, concentration in the environment, and its persistence. For a compound like this compound, which has been identified as an inhibitor of a key enzyme in pheromone degradation in a specific moth species, its primary ecological role is likely centered on chemical communication.

The targeted action of this compound on aldehyde dehydrogenase in Heliothis virescens suggests a high degree of specificity. mdpi.com In the context of insect communication, the timely degradation of pheromone signals is as crucial as their initial detection. By inhibiting the enzyme responsible for breaking down the aldehyde pheromone, this compound could potentially prolong the signal, leading to altered mating behaviors. This could have several consequences for the local population of H. virescens, such as increased mating disruption or, conversely, enhanced attraction depending on the specific behavioral response to a persistent pheromone signal.

The broader environmental impact of a compound like this compound is expected to be minimal, a characteristic shared by many insect pheromones and related semiochemicals. These compounds are typically active at very low concentrations and are often highly volatile and susceptible to degradation by environmental factors such as sunlight, air, and microorganisms. Their high species-specificity means they are unlikely to affect non-target organisms. For instance, other long-chain hexadecadienyl compounds used in pest management are considered to have low toxicity to non-target species like birds and honeybees.

The introduction of synthetic this compound into an ecosystem, for example in a pest management strategy, would be designed to be highly targeted. The use of pheromone-like compounds in mating disruption is considered an environmentally friendly alternative to broad-spectrum insecticides because it minimizes harm to beneficial insects and the wider ecosystem. The ecological impact is largely confined to the behavior of the target pest population.

Chemical Transformations and Derivatization Studies of 1,11 Hexadecadien 3 One

Regioselective and Stereoselective Functionalization of Alkene and Ketone Moieties

The bifunctional nature of 1,11-Hexadecadien-3-one, containing both a conjugated ketone and an isolated alkene, allows for selective chemical reactions at these distinct sites. The α,β-unsaturated ketone (enone) is a classic Michael acceptor, susceptible to nucleophilic addition at the β-carbon. This reactivity is central to its biological activity, particularly in its interaction with enzymes.

In the context of biochemical studies, this compound has been used as a vinyl ketone analogue of the moth pheromone (Z)-11-hexadecenal to probe the active sites of aldehyde dehydrogenases (ALDH), the enzymes responsible for metabolizing the natural pheromone. nih.govnih.gov The key functionalization is the covalent modification of the enzyme itself. A nucleophilic residue, such as a cysteine thiol, in the enzyme's active site attacks the β-carbon of the vinyl ketone moiety in a regioselective Michael addition. This process leads to the inactivation of the enzyme. nih.gov Studies have shown that this inactivation is stoichiometric, meaning one molecule of the vinyl ketone can inactivate one enzyme subunit, highlighting the efficiency and specificity of this functionalization. nih.gov

While specific synthetic functionalization studies on the isolated C11-C12 double bond of this compound are not extensively documented, general principles of alkene chemistry would apply. Reactions such as epoxidation, dihydroxylation, or hydrogenation could selectively target this site, provided the more reactive enone system is protected or reaction conditions are carefully controlled. Such derivatization would be valuable for creating further structural analogues to explore structure-activity relationships.

Synthesis of Structural Analogues for Fundamental Chemical Research

The primary focus in the literature has been the synthesis of this compound as a structural analogue, rather than its use as a starting material to create other analogues. It was specifically designed as an analogue of the C16 aldehyde pheromone of the tobacco budworm moth, Heliothis virescens, to study pheromone metabolism. nih.gov The natural pheromone, (Z)-11-hexadecenal, is an aldehyde, and its conversion to the corresponding vinyl ketone creates a tool to investigate the enzymes that degrade it. nih.govnih.gov

The broader field of pheromone chemistry involves the synthesis of numerous structural analogues to optimize attractants for pest management or to study biological mechanisms. These syntheses often employ modular strategies, combining different carbon fragments through key reactions like Wittig olefination, alkyne alkylation, and hydroboration. mdpi.comsemanticscholar.org For instance, the synthesis of various geometric isomers of hexadecadienals and their corresponding alcohols and acetates is a common practice to identify the most active pheromone components. acs.orgresearchgate.net

Below is a table summarizing common synthetic strategies used to create conjugated diene systems found in many hexadecadienyl pheromone analogues. mdpi.com

| Reaction Type | Description | Application Example |

| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. Cis- or trans-selective conditions can be used to control stereochemistry. | Construction of (Z,Z)-conjugated diene systems in pheromones like (11Z,13Z)-hexadecadienal. mdpi.com |

| Alkylation of Alkynes | Deprotonation of a terminal alkyne followed by reaction with an alkyl halide to form a new carbon-carbon bond. | A key step in building the carbon backbone of pheromone precursors. mdpi.comgoogle.com |

| Hydroboration-Protonolysis | The addition of a borane (B79455) across a triple bond, followed by protonolysis (e.g., with acetic acid) to yield a cis-alkene. | Used to convert an enyne precursor into a conjugated diene with Z-stereochemistry. mdpi.comgoogle.com |

| Cadiot–Chodkiewicz Coupling | A coupling reaction between a terminal alkyne and a 1-haloalkyne to form a 1,3-diyne, which can be subsequently reduced to a diene. | A method for constructing conjugated diyne systems as precursors to dienes. mdpi.com |

Reactivity Studies and Reaction Mechanism Elucidation

The most detailed reactivity study of this compound concerns its mechanism of action as an inhibitor of aldehyde dehydrogenase (ALDH). nih.gov ALDH enzymes are crucial for detoxifying aldehydes and, in insects, for inactivating pheromonal aldehyde signals. nih.gov

The proposed mechanism involves:

Binding: this compound, mimicking the natural aldehyde pheromone, binds to the active site of the ALDH enzyme.

Michael Addition: A nucleophilic amino acid residue (commonly cysteine) within the active site performs a conjugate addition to the α,β-unsaturated ketone. This forms a covalent bond between the enzyme and the inhibitor.

Inactivation: The formation of this stable covalent adduct effectively and often irreversibly inactivates the enzyme, preventing it from metabolizing its natural aldehyde substrates. nih.gov

Evidence for this mechanism includes the observation that the presence of the natural substrate, (Z)-11-hexadecenal, can protect the enzyme from inactivation by this compound, indicating they compete for the same active site. nih.gov This targeted reactivity makes vinyl ketones like this compound valuable probes for identifying and studying the active sites of enzymes.

Applications in the Synthesis of Other Complex Organic Molecules

Currently, there is limited information in the scientific literature describing the use of this compound as a starting material or intermediate for the synthesis of other complex organic molecules. Its primary documented application is as a specialized chemical probe in the field of chemical biology and enzymology. nih.govnih.gov

Its value lies in its function as a mechanism-based inhibitor for aldehyde dehydrogenases, which has been instrumental in:

Studying the kinetics and mechanism of pheromone degradation in insects. nih.gov

Characterizing the active site of both insect and human aldehyde dehydrogenase isoenzymes. nih.gov

Differentiating between different types of aldehyde-oxidizing enzymes, as it shows preferential inhibition of aldehyde dehydrogenase over aldehyde oxidase. nih.gov

While its structure could theoretically serve as a scaffold in synthetic chemistry, its role as a highly specific biological tool has been its main contribution to scientific research to date.

Environmental Dynamics and Degradation Pathways of 1,11 Hexadecadien 3 One

Biotic Transformation and Biodegradation by Microorganisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a significant pathway for the environmental degradation of many organic compounds.

Several related C4 and C8 oxo-process chemicals have been found to be readily biodegradable in tests conducted over 28 days. nih.gov This suggests that inadvertent releases of such compounds into the environment would likely be rapidly biodegraded in both soil and water. nih.gov In the context of pest management, where similar compounds are used as pheromones, their high specificity and minimal ecological footprint are valued.

Yeast, a type of fungus, has been shown to be capable of degrading organic substances. gjbeacademia.com For instance, Saccharomyces cerevisiae has been used to degrade soursop leaf wax, resulting in various new compounds. gjbeacademia.com This highlights the potential for microorganisms to transform complex organic molecules. Some microorganisms are known to produce fatty acyl-CoA, which can be precursors to pheromone components. google.com

A study on the degradation of soursop leaf wax by yeast identified 7,11-Hexadecadienal as one of the degradation products, demonstrating the capability of microorganisms to be involved in the transformation pathways of such compounds. gjbeacademia.com

| Organism Type | Process | Potential Outcome |

| Bacteria and Fungi | Biodegradation | Breakdown in soil and water nih.gov |

| Yeast (Saccharomyces cerevisiae) | Biotransformation | Degradation of complex organic molecules gjbeacademia.com |

| Microorganisms | Biosynthesis | Production of pheromone precursors google.com |

Table 2: Biotic Transformation Processes

Persistence and Dissipation Kinetics in Natural Ecosystems

The persistence of a chemical in the environment is determined by the rates of its degradation and dissipation. For compounds like 1,11-Hexadecadien-3-one, a combination of abiotic and biotic processes will influence how long it remains in an ecosystem.

As is common with pheromones, related hexadecadienol acetates are expected to dissipate in the environment. epa.gov The rapid volatilization observed in some studies suggests that atmospheric degradation pathways, such as photo-oxidation, are significant for the dissipation of these types of compounds. nih.govepa.gov Once in the atmosphere, reactions with hydroxyl radicals and ozone can lead to relatively short half-lives. nih.gov

The use of controlled-release dispensers for related pheromones in agriculture aims to manage their dissipation rate for effective pest control over a season. nih.gov However, environmental variables such as light, temperature, and wind speed can accelerate the release of these compounds in the field compared to laboratory conditions. nih.gov

| Environmental Compartment | Primary Dissipation Mechanism | Influencing Factors |

| Atmosphere | Photo-oxidation, Oxidation by Ozone | Sunlight, Hydroxyl radical concentration, Ozone concentration nih.govnih.gov |

| Soil | Biodegradation | Microbial activity nih.gov |

| Water | Biodegradation, Hydrolysis | Microbial activity, pH nih.govnih.gov |

| Biota | Biotransformation | Metabolic processes of organisms gjbeacademia.com |

Table 3: Persistence and Dissipation in Natural Ecosystems

Future Research Directions and Emerging Paradigms for 1,11 Hexadecadien 3 One

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in its Study

The advent of omics technologies offers a powerful lens through which to re-examine the biological impact of 1,11-Hexadecadien-3-one. While past studies have identified its target enzymes, a systems-level understanding of its effects is still lacking.

Genomics: Genome-wide association studies in insects could identify specific genes and genetic variations that confer resistance or susceptibility to the inhibitory effects of this compound. For instance, genome-wide identification of aldehyde oxidase genes in various moth and butterfly species has provided a catalogue of potential targets. frontiersin.org Future genomic studies could focus on the regions of these genes that are affected by the binding of inhibitors like this compound. Furthermore, understanding the genomic regulation of pheromone biosynthesis, as has been explored in Helicoverpa species, can provide context for the downstream effects of inhibiting pheromone degradation. science.govresearchgate.net

Proteomics: Quantitative proteomics can provide a comprehensive profile of the changes in protein expression and post-translational modifications within insect tissues upon exposure to this compound. This would move beyond simply identifying ALDH and AO as targets and could reveal downstream effects on other metabolic pathways or cellular processes. For example, comprehensive proteomic profiling has been used to delineate the expression of ALDH family members in other biological systems, a technique that could be readily applied here. nih.gov Such studies could uncover previously unknown off-target effects or compensatory mechanisms that insects employ in response to the inhibition of their pheromone-degrading enzymes.

Metabolomics: Metabolomic analysis of insect tissues, such as the antennae and pheromone glands, after treatment with this compound would offer a direct readout of the metabolic consequences of enzyme inhibition. This could quantify the build-up of pheromonal aldehydes and identify other metabolic bottlenecks or alternative degradation pathways. nih.gov Metabolomics has been successfully used to investigate pheromone biosynthesis and the effects of other compounds on insect metabolism, demonstrating its feasibility for this purpose. researchgate.netoup.comagriscigroup.us For example, a study on Heliothis virescens larvae used 2D NMR metabolomics to assess the effects of cannibalism on core metabolic processes, showcasing the power of this technique to unravel complex metabolic changes. science.gov

The integration of these omics disciplines will provide a more holistic understanding of the mode of action of this compound and its broader biological implications for target organisms.

High-Throughput Screening for Unidentified Biological Activities

To date, the known biological activity of this compound is primarily its inhibition of aldehyde-degrading enzymes. However, its structural similarity to a variety of signaling molecules suggests it may possess other, as-yet-undiscovered biological activities. High-throughput screening (HTS) campaigns could be employed to rapidly test this compound against a wide array of biological targets.

While large-scale HTS has not been specifically reported for this compound, related screening methodologies for pheromone analogues have been established. The electroantennogram (EAG) technique, for example, has been used to screen numerous synthetic pheromone-like compounds for their ability to elicit a response in insect antennae. oup.comoup.com This approach, while not HTS in the traditional sense, allows for the rapid assessment of biological activity in a physiologically relevant context.

Future screening efforts could involve:

Enzyme Inhibition Assays: A broad panel of enzymes beyond ALDH and AO could be screened to identify any off-target inhibitory activities.

Receptor Binding Assays: Given its structural similarity to pheromones, this compound could be tested for binding to and modulation of various insect olfactory receptors.

Cell-Based Assays: Screening against a diverse range of cell lines could uncover effects on cell proliferation, cytotoxicity, or other cellular phenotypes. nih.gov

The results from such screening efforts could reveal novel applications for this compound or its derivatives in areas such as pharmacology or as probes for studying other biological systems.

Sustainable and Green Chemistry Approaches for Synthesis

The chemical synthesis of insect pheromones and their analogues can be complex and may involve the use of hazardous reagents and generate significant waste. earlham.ac.ukera-learn.euukri.org As the potential applications of compounds like this compound expand, so too will the demand for more sustainable and environmentally friendly production methods. The field of green chemistry offers several promising avenues for the synthesis of this and other related compounds. chemistryforsustainability.orgmdpi.com

Biocatalysis and Biosynthesis: One of the most promising green approaches is the use of biological systems for chemical production. This includes:

Metabolic Engineering of Microorganisms: Yeast and bacteria can be engineered to produce pheromone components de novo from simple feedstocks like glucose. rsc.org This approach can reduce the reliance on petrochemical starting materials and harsh chemical transformations.

Plant-Based Production: Plants, such as camelina, have been successfully engineered to produce moth sex pheromone precursors, offering a scalable and sustainable production platform. nih.gov Projects like SUSPHIRE are actively developing low-cost biomanufacturing platforms in plants and fungi for a range of insect pheromones. ainia.comearlham.ac.ukera-learn.euukri.org

Catalytic Methods: The development of novel catalysts can significantly improve the efficiency and sustainability of chemical synthesis. For example, iron-catalyzed cross-coupling reactions are being explored as a more environmentally benign alternative to traditional methods for synthesizing insect pheromones. nih.gov Similarly, metathesis and fermentation technologies using renewable plant oils as starting materials are being developed to produce pheromones with fewer reaction steps and less waste. provivi.com

These green chemistry approaches have the potential to make the production of this compound more economical and environmentally sustainable, which will be crucial for its potential use in large-scale applications such as pest management.

Advanced Computational Design and Predictive Modeling of Activity

Advanced computational methods are becoming increasingly powerful tools in chemical biology and drug discovery. For this compound, these approaches can be used to predict its biological activity, understand its interactions with target enzymes at a molecular level, and guide the design of new, more potent or selective analogues.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding pose of this compound within the active site of aldehyde dehydrogenases and oxidases. nih.gov This can help to elucidate the specific molecular interactions responsible for its inhibitory activity. Molecular dynamics simulations can then be used to study the stability of these interactions over time. Such computational interaction analyses have been used to study the binding of pheromones to odorant-binding proteins. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing QSAR models for inhibitors of aldehyde dehydrogenases, researchers could predict the inhibitory potency of new analogues of this compound before they are synthesized. This would allow for the rational design of more effective compounds.

These computational approaches, when used in conjunction with experimental data, will accelerate the discovery and optimization of compounds like this compound for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.